molecular formula C10H8Cl3NO3 B14960102 Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate

Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate

Cat. No.: B14960102
M. Wt: 296.5 g/mol
InChI Key: RVJMQHWMRNKBSY-UHFFFAOYSA-N
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Description

ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE is a chemical compound with the molecular formula C9H8Cl3NO2This compound is often used in early discovery research due to its rare and unique chemical characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with ethyl formate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques are employed to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of trichlorophenyl formate.

    Reduction: Formation of ethyl [(2,4,5-trichlorophenyl)carbamoyl]methanol.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL [(2,4,5-TRICHLOROPHENYL)CARBAMOYL]FORMATE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8Cl3NO3

Molecular Weight

296.5 g/mol

IUPAC Name

ethyl 2-oxo-2-(2,4,5-trichloroanilino)acetate

InChI

InChI=1S/C10H8Cl3NO3/c1-2-17-10(16)9(15)14-8-4-6(12)5(11)3-7(8)13/h3-4H,2H2,1H3,(H,14,15)

InChI Key

RVJMQHWMRNKBSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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